molecular formula C7H3BrFN B041413 2-Bromo-5-fluorobenzonitrile CAS No. 57381-39-2

2-Bromo-5-fluorobenzonitrile

Cat. No.: B041413
CAS No.: 57381-39-2
M. Wt: 200.01 g/mol
InChI Key: MDHNVHCZDCSTMS-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzonitrile is a benzonitrile derivative with the molecular formula C₇H₃BrFN. It is characterized by the presence of a bromide and a fluoride substituent at the 2- and 5-positions, respectively. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Target of Action

2-Bromo-5-fluorobenzonitrile is a benzonitrile derivative, bearing a bromide and a fluoride at the 2- and 5-positions . The primary targets of this compound are the enzymes and receptors involved in the synthesis of thermally activated delayed fluorescence (TADF) dyes and APIs in antitumor and anti-inflammatory applications .

Mode of Action

The bromide and fluoride substituents of this compound display different reactivities, thus enabling selective substitution reactions . Fluoride favors nucleophilic aromatic substitution, while bromide is amenable to Pd-catalyzed coupling reactions .

Biochemical Pathways

This compound is used in the synthesis of a TADF dye, named as 2-phenoxazine-5-acridine-benzonitrile . This synthesis involves a two-step reaction that includes nucleophilic aromatic substitution and Buchwald-Hartwig amination . The ortho positioning of bromide and nitrile groups of this compound facilitates its synthesis into quinazolines for use in antitumor and anti-inflammatory applications .

Pharmacokinetics

Its lipophilicity and water solubility suggest that it may have good absorption and distribution characteristics

Result of Action

The resulting OLED device synthesized from this compound shows a maximum current efficiency of 16.3 cdA -1, a maximum powder efficiency of 12.2 lmW -1, and an external quantum efficiency of 5%

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances that can react with the bromide and fluoride substituents . Additionally, conditions such as temperature and pH could potentially influence the compound’s stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluorobenzonitrile can be synthesized from 3-fluorobenzonitrile through bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The reaction typically occurs under mild conditions, ensuring high yield and purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the controlled addition of brominating agents to 3-fluorobenzonitrile, followed by purification steps to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biological Activity

2-Bromo-5-fluorobenzonitrile (CAS Number: 57381-39-2) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry and materials science. This article provides an in-depth examination of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 2-position and a fluorine atom at the 5-position of a benzonitrile structure. Its molecular formula is C7H3BrFNC_7H_3BrFN, with a molecular weight of approximately 200.008 g/mol. The compound has a melting point of 92-95 °C and a boiling point of 251.2 °C at standard atmospheric pressure .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antitumor Activity : The compound serves as a precursor in the synthesis of quinazolines, which have demonstrated antitumor properties. Quinazolines derived from this compound have shown effectiveness against various cancer cell lines, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Effects : Similar to its antitumor applications, quinazolines synthesized from this compound have been investigated for their anti-inflammatory properties, suggesting that they may inhibit pathways involved in inflammation.

Synthesis Methods

The synthesis of this compound typically involves nucleophilic aromatic substitution and other coupling reactions. Here are some key methods:

  • Nucleophilic Aromatic Substitution : The unique positioning of the bromide and nitrile groups allows for selective substitution reactions, making it suitable for further functionalization into biologically active compounds.
  • Buchwald-Hartwig Amination : This method is used to create thermally activated delayed fluorescence (TADF) dyes from this compound, which are utilized in organic light-emitting diode (OLED) applications .

Case Study 1: Synthesis of Quinazolines

A study explored the reaction of this compound with benzaldehydes and aqueous ammonia under specific conditions. The results indicated that using copper (II) salts as catalysts yielded higher product yields than copper (I) salts. The optimal yield achieved was 92% when reacting with 2-methoxylbenzaldehyde .

Reaction ConditionsCatalystYield (%)
CuBr, Cs₂CO₃, 100 °CCu(II)92
Cu(I), Cs₂CO₃, 100 °CCu(I)Lower

Case Study 2: Antitumor Activity

In vitro studies have demonstrated that quinazolines synthesized from this compound exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings suggest that the compound's structural features enhance its interaction with biological targets involved in tumor growth and proliferation .

Properties

IUPAC Name

2-bromo-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHNVHCZDCSTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205974
Record name 2-Bromo-5-fluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57381-39-2
Record name 2-Bromo-5-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57381-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluorobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-fluorobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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